[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(3,4-dichlorophenyl)ethylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)ethylamine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 2-(3,4-dichlorophenyl)ethylamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted phenethylamines
Scientific Research Applications
Chemistry: In chemistry, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a reference compound in pharmacological studies to understand its interaction with biological targets.
Medicine: In medicine, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It is studied for its potential use in treating various medical conditions, including neurological disorders and psychiatric conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
- 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
- 2-(4-chlorophenyl)ethylamine hydrochloride
- 2-(3,4-dimethylphenyl)ethylamine hydrochloride
Comparison: Compared to similar compounds, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other phenethylamine derivatives. The presence of chlorine atoms can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with molecular targets.
Properties
CAS No. |
52516-07-1 |
---|---|
Molecular Formula |
C9H12Cl3N |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
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